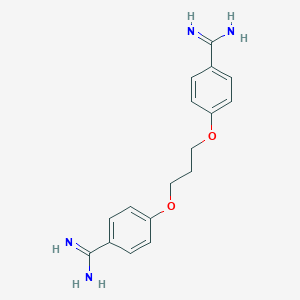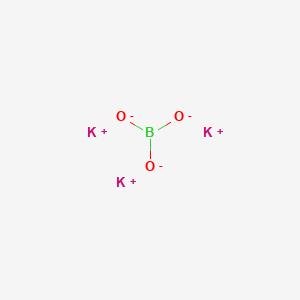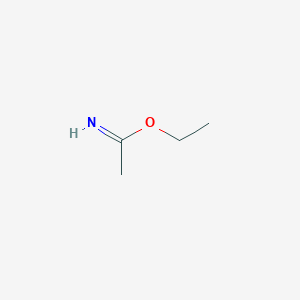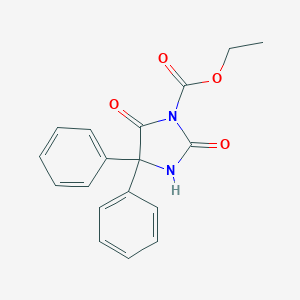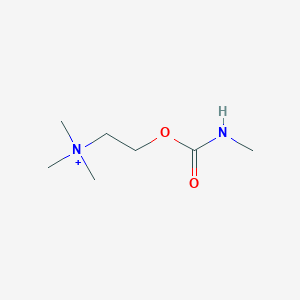
N-methylcarbamylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylcarbamylcholine, also known as carbachol, is a synthetic choline ester that acts as a potent muscarinic and nicotinic acetylcholine receptor agonist. It was first synthesized in 1949 by Ernst B. Chain and Sir John R. Vane. Since then, carbachol has been widely used in scientific research for its ability to mimic the effects of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems.
Wirkmechanismus
Carbachol acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to a cascade of intracellular events. The activation of muscarinic receptors results in the activation of G-proteins and the subsequent modulation of various ion channels, while the activation of nicotinic receptors leads to the opening of ion channels and the depolarization of the cell membrane.
Biochemische Und Physiologische Effekte
Carbachol has a wide range of biochemical and physiological effects, depending on the type of receptor it activates and the tissue it acts on. It can cause smooth muscle contraction in the gastrointestinal tract, bladder, and bronchi, as well as stimulate the release of digestive enzymes and saliva. It can also cause vasodilation and decrease heart rate by activating muscarinic receptors in the heart and blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
Carbachol is a useful tool for studying the effects of acetylcholine on various biological systems, as it can mimic the effects of acetylcholine with high potency and selectivity. However, it also has some limitations, such as its short half-life and the potential for desensitization of the receptors it activates.
Zukünftige Richtungen
There are several future directions for research on N-methylcarbamylcholine. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic acetylcholine receptors, which could be used to study the specific roles of these receptors in various biological systems. Another area of interest is the use of N-methylcarbamylcholine in the development of new therapies for diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of the cholinergic system.
Synthesemethoden
Carbachol can be synthesized through the reaction between choline and carbonyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to form N-methylcarbamylcholine.
Wissenschaftliche Forschungsanwendungen
Carbachol has been extensively used in scientific research as a tool to study the effects of acetylcholine on various biological systems. It has been used to investigate the role of acetylcholine in the regulation of heart rate, blood pressure, and gastrointestinal motility. It has also been used to study the effects of acetylcholine on the release of neurotransmitters, such as dopamine and serotonin, in the brain.
Eigenschaften
CAS-Nummer |
14721-69-8 |
|---|---|
Produktname |
N-methylcarbamylcholine |
Molekularformel |
C7H17N2O2+ |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1 |
InChI-Schlüssel |
YAUZNKLMKRQDAM-UHFFFAOYSA-O |
SMILES |
CNC(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CNC(=O)OCC[N+](C)(C)C |
Andere CAS-Nummern |
14721-69-8 |
Synonyme |
methylcarbachol methylcarbamylcholine N-methylcarbamylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





